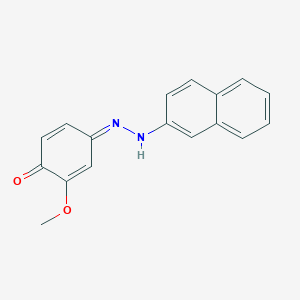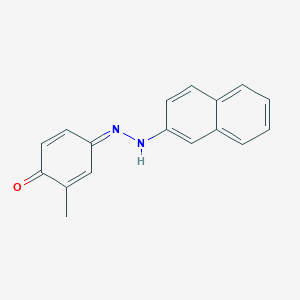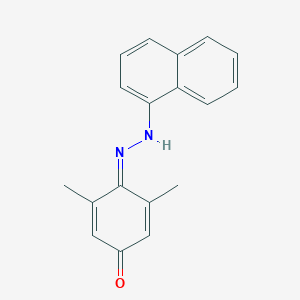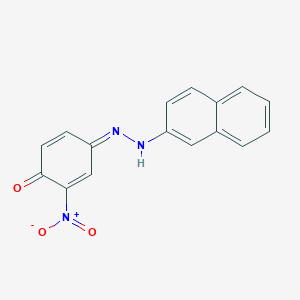![molecular formula C23H16N4O2S B283050 1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283050.png)
1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of 1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also exhibits antimicrobial and antifungal properties by disrupting the cell membrane of microorganisms. The compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects
1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process by which cancer cells are programmed to die. It has also been found to inhibit the growth and proliferation of cancer cells. The compound has been found to exhibit neuroprotective effects by preventing the breakdown of acetylcholine, which is involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one in lab experiments include its potent anticancer, antimicrobial, and antifungal properties. It is also relatively easy to synthesize, making it readily available for use in research. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research and development of 1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one. One potential direction is the development of more potent and selective derivatives of the compound for use in cancer treatment. Another potential direction is the investigation of the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to determine the safety and efficacy of the compound in vivo.
Méthodes De Synthèse
The synthesis of 1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves the reaction of 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one with 3-amino-5-(3-methylphenyl)-1,2,4-triazole in the presence of a suitable catalyst. The resulting compound is then subjected to further reactions to obtain the final product.
Applications De Recherche Scientifique
1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been studied extensively for its potential use in various scientific research applications. It has been found to exhibit anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C23H16N4O2S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-7-phenyl-3-(thiophene-2-carbonyl)-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C23H16N4O2S/c1-15-7-5-10-17(13-15)27-23-24-18(16-8-3-2-4-9-16)14-20(28)26(23)22(25-27)21(29)19-11-6-12-30-19/h2-14H,1H3 |
Clé InChI |
UTBILSAIBJGRJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3=NC(=CC(=O)N3C(=N2)C(=O)C4=CC=CS4)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC(=CC=C1)N2C3=NC(=CC(=O)N3C(=N2)C(=O)C4=CC=CS4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)
![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)



![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)

![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)
